Boc-5-氯-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

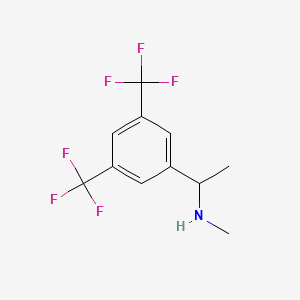

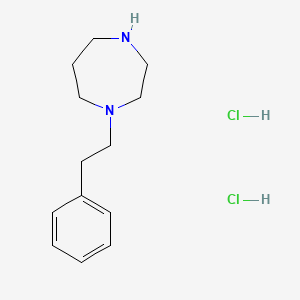

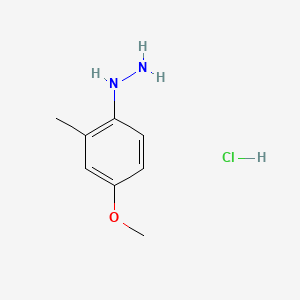

Boc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which has been modified to include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amino group during reactions that might affect it. While the provided papers do not specifically discuss Boc-5-chloro-DL-tryptophan, they do provide insights into the synthesis and properties of related Boc-protected tryptophan derivatives, which can be informative for understanding the chemical behavior of Boc-5-chloro-DL-tryptophan.

Synthesis Analysis

The synthesis of Boc-protected tryptophan derivatives involves several steps, including protection, activation, and coupling reactions. For example, the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp) amphiphilic copolymers is achieved through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG . Similarly, the synthesis of 5,6-dibromo-tryptophan derivatives starts with 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps, concluding with an Nα-Boc protection . These methods could be adapted for the synthesis of Boc-5-chloro-DL-tryptophan by incorporating a chlorination step at the appropriate position on the tryptophan molecule.

Molecular Structure Analysis

The molecular structure of Boc-protected tryptophan derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the indole ring. This group influences the molecule's reactivity and can affect the formation of secondary structures in polymers, as seen in the preferential formation of α-helix structures due to hydrogen bonding in the case of PBocLTrp-b-PEG-b-PocLTrp copolymers . The presence of halogen substituents, such as chlorine in Boc-5-chloro-DL-tryptophan, would likely impact the molecule's electronic properties and reactivity, potentially facilitating π-π interactions between indole rings.

Chemical Reactions Analysis

Boc-protected tryptophan derivatives participate in various chemical reactions. For instance, Nα-BOC protected tryptophans undergo Pictet-Spengler cyclization with aldehydes in the presence of an acid catalyst to yield tetrahydro-β-carbolines . The Boc group affects the reactivity and stereoselectivity of these reactions. In the context of Boc-5-chloro-DL-tryptophan, the chlorine substituent could further influence these reactions by altering the electron density on the indole ring and affecting the interaction with other reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by the protective group and any substituents present on the indole ring. The Boc group increases the steric bulk and alters the solubility of the amino acid. The amphiphilic nature of PBocLTrp-b-PEG-b-PBocLTrp copolymers, for example, allows them to self-assemble into micelles, with the hydrophobic block length affecting the size and critical micelle concentration of the aggregates . The presence of a chlorine substituent in Boc-5-chloro-DL-tryptophan would likely affect its solubility and reactivity, potentially making it more electrophilic and susceptible to nucleophilic substitution reactions.

科学研究应用

肽化学:Boc-5-氯-DL-色氨酸及其衍生物是肽化学中的关键组成部分。Mollica等人(2011年)详细介绍了5,6-二溴-色氨酸衍生物的合成,用于肽合成,突出它们在生物活性化合物中的相关性 (Mollica et al., 2011)。

聚合物合成:在聚合物化学领域,Roy等人(2013年)讨论了具有手性色氨酸基团的甲基丙烯酸酯单体的聚合过程。这个过程对于创建具有智能pH响应性的生物相容性荧光阳离子手性聚合物,用于siRNA传递,至关重要 (Roy et al., 2013)。

生物催化:Frese等人(2016年)将L-色氨酸的生物催化卤代化与Suzuki–Miyaura交叉偶联反应相结合,导致多样的芳基取代色氨酸衍生物的合成。这种模块化合成方法对于肽或类肽合成至关重要 (Frese et al., 2016)。

药物传递:Voda等人(2016年)报道了聚(Nα-Boc-L-色氨酸)-嵌段-聚(乙二醇)-嵌段-聚(Nα-Boc-L-色氨酸)两性共聚物的合成。这对于潜在的药物传递应用非常重要,特别是通过次级结构形成控制药物释放 (Voda et al., 2016)。

合成中的立体选择性:Zhang和Cook(1995年)讨论了Na-BOC保护色氨酸的不对称Pictet-Spengler反应,展示了BOC基团对反应性和立体选择性的影响。这一发现对于构建复杂的生物碱至关重要 (Zhang & Cook, 1995)。

表面科学:Crawford等人(1994年)研究了水/空气界面上(叔丁氧羰基)-色氨酸-色氨酸(Boc-Trp-Trp)的表面二次谐波生成。这项研究有助于我们理解类朗缪尔吸附等温线和对映异构体的差异行为 (Crawford et al., 1994)。

核磁共振研究:Zhao等人(2007年)报告了19F核磁共振化学位移张量和5-氟-DL-色氨酸的晶体结构的测定,这对于理解生物大分子的取向和动态至关重要 (Zhao et al., 2007)。

安全和危害

属性

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXAZAYKCNQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624583 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5-chloro-DL-tryptophan | |

CAS RN |

361576-61-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)